molecular formula C18H19NO5S B3436683 3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

Cat. No.: B3436683
M. Wt: 361.4 g/mol
InChI Key: YDIZSZZAHXRLQM-UHFFFAOYSA-N
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Description

3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Propan-2-yloxycarbonyl Group: This step involves the reaction of the thiophene derivative with isopropyl chloroformate in the presence of a base to form the propan-2-yloxycarbonyl group.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the intermediate compound with an appropriate amine.

    Final Coupling with Propanoic Acid: The final step involves coupling the intermediate with propanoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-PHENYLTHIOPHENE-2-CARBOXYLIC ACID: Similar structure but lacks the propan-2-yloxycarbonyl and carbamoyl groups.

    3-(4-PHENYLTHIOPHEN-2-YL)PROPANOIC ACID: Similar structure but lacks the propan-2-yloxycarbonyl group.

Uniqueness

3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is unique due to the presence of both the propan-2-yloxycarbonyl and carbamoyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-oxo-4-[(4-phenyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-11(2)24-18(23)16-13(12-6-4-3-5-7-12)10-25-17(16)19-14(20)8-9-15(21)22/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIZSZZAHXRLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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3-({4-PHENYL-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

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